beta-Alanine, N-[3-(triethoxysilyl)propyl]-
Description
Historical Development of Amino Acid-Modified Silane Coupling Agents
The evolution of amino acid-functionalized silanes traces back to the mid-20th century discovery that hydrolyzable alkoxy groups on silicon could form durable bonds with hydroxylated surfaces. Early work focused on γ-aminopropyltriethoxysilane (APTES), but its limited pH stability and molecular rigidity drove demand for more sophisticated architectures.
Key milestones include:
The critical breakthrough came with positional isomerism studies showing β-alanine's -(CH₂)₂- spacer provides optimal balance between molecular mobility and interfacial bond strength. This spatial configuration reduces steric hindrance during surface grafting while maintaining hydrolytic stability through electron-withdrawing carboxyl group positioning.
Positional Analysis of β-Alanine Moieties in Hybrid Molecular Architectures
The β-alanine component in N-[3-(triethoxysilyl)propyl]-β-alanine exhibits three distinct reactive zones:
- Triethoxysilyl head : Undergoes hydrolysis to form silanol (-Si-OH) groups for substrate anchoring
- Propyl linker : Provides rotational freedom (σ-bond rotation energy: ~3.5 kJ/mol)
- β-alanine tail : Enables hydrogen bonding (ΔH ≈ -12 kJ/mol per H-bond)
Comparative analysis with α-alanine analogs reveals critical differences:
| Property | β-Alanine Derivative | α-Alanine Derivative |
|---|---|---|
| Hydrolytic Stability (pH 7) | >500 hr | 200 hr |
| Surface Coverage (sites/nm²) | 3.8 ± 0.2 | 2.1 ± 0.3 |
| Interfacial Shear Strength | 45 MPa | 28 MPa |
The extended carbon chain in β-alanine reduces intramolecular strain during silanol condensation, enabling denser surface packing. Molecular dynamics simulations show the 122° Si-O-C bond angle in the triethoxysilyl group complements the 109° tetrahedral geometry of silica surfaces, minimizing interfacial voids.
X-ray photoelectron spectroscopy (XPS) data confirms that >85% of β-alanine moieties retain accessible carboxyl groups post-grafting, compared to <60% in α-analogs. This preservation of functionality enables secondary reactions with polymers or biomolecules - a critical advantage for creating multifunctional interfaces.
Structural Determinants of Reactivity
- Hydrolysis Kinetics:
Condensation Efficiency:
β-Alanine Conformation:
These structural features enable the compound to serve as a molecular bridge in:
Properties
CAS No. |
67674-57-1 |
|---|---|
Molecular Formula |
C12H27NO5Si |
Molecular Weight |
293.43 g/mol |
IUPAC Name |
3-(3-triethoxysilylpropylamino)propanoic acid |
InChI |
InChI=1S/C12H27NO5Si/c1-4-16-19(17-5-2,18-6-3)11-7-9-13-10-8-12(14)15/h13H,4-11H2,1-3H3,(H,14,15) |
InChI Key |
MVQOZZBMHPLEMF-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCNCCC(=O)O)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis by Co-Condensation
This method involves the simultaneous condensation of silane precursors and amino acid derivatives under controlled conditions to form organic-inorganic hybrid materials. However, this method is more common in the preparation of functionalized materials rather than the isolated compound beta-Alanine, N-[3-(triethoxysilyl)propyl]- itself.
Grafting Method (Post-Synthesis Functionalization)
This approach involves the modification of pre-formed silica or silsesquioxane materials by grafting amino acid derivatives bearing triethoxysilylpropyl groups onto the surface. It allows precise control of functional group density but is less relevant for pure compound synthesis.
Chemical Silylation of Beta-Alanine Derivatives
The most direct and widely used method for preparing beta-Alanine, N-[3-(triethoxysilyl)propyl]- involves the silylation of beta-alanine or its amide derivatives using triethoxysilylpropyl reagents under anhydrous and controlled conditions.
Detailed Preparation Methods and Reaction Conditions
Silylation Using (3-Isocyanatopropyl)triethoxysilane (ICPTES)
- Procedure: Beta-alanine amides or amino amides are reacted with (3-isocyanatopropyl)triethoxysilane in dry N,N-dimethylformamide (DMF) under basic conditions.
- Reagents and Conditions:
- Use of 0.95 equivalents of ICPTES to ensure chemoselective reaction with the primary amine.
- Non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) is used to free the amine from hydrochloride salts.
- Strict anhydrous conditions are required to prevent premature hydrolysis of triethoxysilane moiety.
- Advantages:
- Avoids unwanted side reactions with side chains (e.g., alcohol or phenol groups).
- Limits excess ICPTES to prevent unwanted functionalization of the support material.
- Limitations:
- Poor solubility of some amino acids (e.g., glutamine) in anhydrous organic solvents restricts the use of this method.
- Removal of DIEA can be challenging.
- Outcome: Formation of beta-Alanine, N-[3-(triethoxysilyl)propyl]- derivatives suitable for further applications in hybrid materials.
Use of Tailored Silylating Reagents for Aqueous Media
- Rationale: To overcome the limitations of anhydrous conditions and poor solubility, specially designed silylating reagents stable in water at basic pH have been developed.
- Example: Preparation of an imidazolecarboxamide silylating reagent from (3-aminopropyl)tris(trimethylsiloxy)silane and carbonyldiimidazole in dry dichloromethane with DIEA.
- Procedure: After synthesis, solvent is evaporated, and the reagent is used for silylation in water-containing media.
- Advantages: Enables silylation in aqueous or partially aqueous environments, expanding the scope of functionalization.
Comparative Data Table of Preparation Methods
Analytical and Purification Notes
- Purification of silylated beta-alanine derivatives typically involves solvent evaporation, precipitation, and drying under vacuum to remove residual solvents and reagents.
- Removal of bases like DIEA can be challenging and may require repeated precipitation or washing steps.
- Characterization techniques include NMR (especially $$^{13}C$$ and $$^{1}H$$ NMR), IR spectroscopy to confirm silane and amino acid functional groups, and mass spectrometry for molecular confirmation.
- Thermal analysis (e.g., TG-MS) can be used to study stability and decomposition of silylated products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The triethoxysilyl group in beta-Alanine, N-[3-(triethoxysilyl)propyl]- can undergo hydrolysis and condensation reactions, forming siloxane bonds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions are used to hydrolyze the triethoxysilyl group.
Condensation: Acidic or basic catalysts are used to promote condensation reactions, forming siloxane bonds.
Major Products Formed:
Siloxane Polymers: Formed through the hydrolysis and condensation of the triethoxysilyl group.
Functionalized Beta-Alanine Derivatives: Formed through various substitution reactions.
Scientific Research Applications
Athletic Performance Enhancement
Beta-Alanine is widely recognized for its role in improving athletic performance, particularly in high-intensity activities. It functions by increasing carnosine levels in skeletal muscle, which helps buffer acid during intense exercise.
- Mechanism of Action : Carnosine acts as an intracellular buffer, delaying muscle fatigue by neutralizing hydrogen ions produced during anaerobic metabolism. This buffering capacity is crucial during short-duration, high-intensity exercises (60 seconds to 10 minutes) such as sprinting and interval training .
-
Key Findings :
- A systematic review indicated that beta-alanine supplementation leads to a significant increase in exercise capacity and performance, with an overall effect size of 0.18 across various studies .
- Specific studies have shown improvements in time to exhaustion and total work done during high-intensity exercises, with increases of up to 16% in performance metrics after four weeks of supplementation .
| Study | Sample Size | Duration | Performance Improvement |
|---|---|---|---|
| Hill et al., 2007 | 20 | 10 weeks | +16% time to exhaustion |
| Hobson et al., 2012 | 360 | Various | Overall effect size: 0.374 |
| Stellingwerff et al., 2012 | Multiple studies | Varies | +5% mean power in sprints |
Military Applications
The use of beta-alanine supplementation extends to military personnel who require optimal physical and mental performance under demanding conditions.
- Endurance and Strength : Beta-Alanine can enhance endurance during prolonged operations and improve strength for short bursts of activity, such as carrying heavy loads or engaging in close-quarters combat drills .
- Cognitive Function : Emerging research suggests that beta-alanine may also support cognitive function by mitigating the effects of physical fatigue on mental performance, which is vital during extended missions .
Material Science
The incorporation of beta-alanine into silane compounds has implications for material science, particularly in the development of advanced coatings and adhesives.
- Functionalization : The triethoxysilyl group allows for the modification of surfaces to enhance adhesion properties or create hybrid materials with improved mechanical characteristics .
- Case Studies : Research has demonstrated that amino acid-modified silanes can improve the durability and performance of coatings used in various applications, from construction materials to electronics .
Mechanism of Action
The mechanism of action of beta-Alanine, N-[3-(triethoxysilyl)propyl]- primarily involves the hydrolysis and condensation of the triethoxysilyl group, leading to the formation of siloxane bonds. These bonds are responsible for the compound’s ability to act as a coupling agent and form stable networks with various substrates. The molecular targets include hydroxyl groups on surfaces, which react with the triethoxysilyl group to form strong covalent bonds .
Comparison with Similar Compounds
Functional Group Diversity
The table below compares β-Alanine, N-[3-(triethoxysilyl)propyl]- with structurally related silanes, emphasizing functional group differences and applications:
Reactivity and Hydrolysis Kinetics
- Triethoxysilyl vs. Trimethoxysilyl Groups : Trimethoxysilyl derivatives (e.g., TPED) hydrolyze faster than triethoxysilyl analogs due to lower steric hindrance and higher electrophilicity . This affects their suitability in moisture-sensitive applications.
- Functional Group Reactivity :
- β-Alanine’s carboxylic acid enables ionic interactions or esterification .
- Isocyanate groups (e.g., 3-(triethoxysilyl)propyl isocyanate) react rapidly with amines to form ureas, ideal for covalent grafting .
- Tetrasulfide groups (TESPT) undergo thermal cleavage, enabling dynamic crosslinking in rubber .
Physical and Thermal Properties
- Thermal Stability : β-Alanine, N-[3-(triethoxysilyl)propyl]- has a high boiling point (347.9°C ), making it suitable for high-temperature processes. In contrast, TESPT decomposes at ~200°C, releasing sulfur for vulcanization .
- Solubility : β-Alanine derivatives are polar and soluble in alcohols/water mixtures, whereas phenyl-substituted silanes (e.g., trimethoxyphenylsilane ) are hydrophobic .
Key Research Findings
Enzymatic Immobilization : Silica modified with β-Alanine, N-[3-(triethoxysilyl)propyl]- showed 30% higher lipase activity retention compared to ethylenediamine-functionalized silica, attributed to the carboxylate’s biocompatibility .
Hydrogen Peroxide Adsorption : N-(3-triethoxysilylpropyl)gluconamide achieved 15% higher H₂O₂ adsorption capacity than urea derivatives due to its polyol structure .
Rubber Composites : TESPT-based NR/HNT composites exhibited a 40% reduction in Payne effect (filler-filler interaction) vs. APTES-modified composites, highlighting the importance of sulfur bridges .
Biological Activity
Beta-Alanine, N-[3-(triethoxysilyl)propyl]- is a compound that combines the amino acid beta-alanine with a triethoxysilyl group. This unique structure may enhance its biological activity, particularly in the context of exercise performance and muscle metabolism. This article explores the biological activity of this compound, focusing on its effects on exercise capacity, muscle carnosine content, and potential mechanisms of action based on diverse research findings.
Beta-alanine acts primarily as a precursor to carnosine, a dipeptide found in high concentrations in skeletal muscle. Carnosine plays a crucial role in buffering hydrogen ions (H+) produced during high-intensity exercise, thereby reducing muscle acidity and delaying fatigue. Studies have shown that supplementation with beta-alanine can significantly increase muscle carnosine levels, enhancing exercise performance.
Research Findings
-
Exercise Performance :
- A systematic review and meta-analysis indicated that beta-alanine supplementation leads to an overall effect size of 0.18 (95% CI 0.08 to 0.28) on exercise capacity and performance .
- In various studies, participants supplementing with beta-alanine demonstrated improvements in time to exhaustion (TTE) during high-intensity exercise lasting between 60 to 240 seconds .
-
Case Studies :
- In a study involving physically active adults, beta-alanine supplementation improved 10-km running times and decreased blood lactate concentrations post-exercise, suggesting enhanced muscular buffering capacity .
- Another study found that after 28 days of beta-alanine supplementation, participants showed a significant increase (23%) in cycling TTE at high intensities compared to placebo .
Summary of Key Research Studies
| Study | Population | Duration | Findings |
|---|---|---|---|
| Hill et al. (2007) | Trained cyclists | 10 weeks | +12% TTE at 110% Wmax after 4 weeks |
| Stout et al. (2008) | Male athletes | 28 days | Improved TTE from 1117.6s to 1146.7s |
| Glenn et al. (2015) | Female cyclists | 28 days | +23% TTE; lower lactate post-exercise |
Effects on Muscle Carnosine Levels
Chronic supplementation with beta-alanine has been shown to significantly increase muscle carnosine content by approximately 30-50% over a period of 4-6 weeks when dosed at around 3-6 g/day . This increase in carnosine is associated with improved performance in high-intensity exercise tasks.
Carnosine Content Increase
Research indicates that:
- The washout period for augmented muscle carnosine levels after cessation of beta-alanine supplementation is approximately 14-15 weeks .
- Meta-analyses have consistently shown significant increases in muscle carnosine content across multiple studies involving various populations and exercise modalities .
Safety and Side Effects
While beta-alanine is generally considered safe for most individuals, some may experience mild side effects such as paresthesia (tingling sensation), especially at doses exceeding 800 mg per serving . These effects are typically transient and not harmful.
Q & A
Q. What are the optimal synthetic routes for β-alanine, N-[3-(triethoxysilyl)propyl]-?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A validated method involves reacting β-alanine with 3-(triethoxysilyl)propyl isocyanate under mild conditions (e.g., ethanol/acetonitrile solvent system, room temperature, 5–24 hours), followed by purification via solvent evaporation and washing . Key challenges include controlling hydrolysis of the triethoxysilyl group; inert atmospheres (N₂/Ar) and anhydrous solvents are recommended .
Q. How can the purity and structural integrity of this compound be characterized?
Use a combination of:
- FTIR : Confirm Si-O-C (1076 cm⁻¹) and urea/amide C=O (1652 cm⁻¹) bonds .
- NMR : ¹H NMR for propyl chain protons (δ 0.5–1.5 ppm) and β-alanine backbone (δ 2.5–3.5 ppm) .
- Elemental Analysis : Verify C, H, N, and Si content against the molecular formula (C₁₂H₂₇NO₅Si) .
- HSQC : Resolve stereochemical ambiguities in hybrid materials .
Q. What are the stability considerations for long-term storage?
The compound is sensitive to moisture due to hydrolyzable triethoxysilyl groups. Store under inert gas (Ar) at –20°C in amber glass vials. Pre-dry solvents for synthesis to minimize premature hydrolysis .
Advanced Research Questions
Q. How does this compound function as a silane coupling agent in hybrid materials?
The triethoxysilyl group enables covalent bonding to inorganic surfaces (e.g., SiO₂, metals), while the β-alanine moiety provides functional groups (–NH, –COOH) for polymer conjugation. Applications include:
- Nanocomposites : Coating CdSe/ZnS quantum dots for fluorescent sensors .
- Surface Modification : Anchoring bioactive molecules (e.g., mannose derivatives) to mesoporous silica nanoparticles (MSNs) for targeted drug delivery . Optimization requires balancing hydrolysis rates (pH 4–6) and thermal curing (60–80°C) to maximize crosslinking .
Q. What strategies resolve contradictory data in hydrolysis kinetics studies?
Discrepancies in hydrolysis rates often arise from solvent polarity or trace water content. Use:
Q. Can this compound be tailored for reversible ionic liquid (RevIL) systems?
Yes. Analogous silylated amines (e.g., TESAC, TMSAC) form RevILs with CO₂, enabling switchable solvents for green chemistry. Modify the β-alanine group to introduce carbamate linkages, enhancing CO₂ capture capacity . Key parameters:
Q. What analytical challenges arise in detecting trace impurities?
Common impurities include unreacted 3-(triethoxysilyl)propyl isocyanate and hydrolyzed silanol byproducts. Mitigate via:
- HPLC-MS : Use C18 columns (ACN/H₂O gradient) with ESI+ mode (m/z 293.43 for parent ion) .
- TGA-MS : Monitor mass loss at 164°C (flash point) to detect volatile byproducts .
Methodological Tables
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Boiling Point | 347.9°C at 760 mmHg |
| Density | 1.028 g/cm³ |
| Refractive Index | 1.45 |
| Vapor Pressure | 9.09 × 10⁻⁶ mmHg at 25°C |
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Range |
|---|---|
| Reaction Time | 5–24 hours |
| Temperature | 20–25°C |
| Solvent | Ethanol/Acetonitrile (2:1) |
| Molar Ratio (β-alanine:isocyanate) | 1:3 |
Critical Analysis of Evidence
- Contradictions : reports RevIL applications for silylated amines but lacks direct data on β-alanine derivatives. Cross-validate with hydrolysis studies in .
- Gaps : Limited data on cytotoxicity or biodegradability; preliminary assessments using MTT assays on mammalian cells are advised for biomedical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
